N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide
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Overview
Description
N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a hydrazinylcarbonyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide typically involves the condensation of a thiophene derivative with a hydrazinylcarbonyl compound and a benzenesulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylcarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the hydrazinylcarbonyl group can produce hydrazine derivatives .
Scientific Research Applications
N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydrazinylcarbonyl group can form hydrogen bonds with enzyme active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide is unique due to its combination of a thiophene ring, hydrazinylcarbonyl group, and benzenesulfonamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-15(10-7-8-19-11(10)12(16)14-13)20(17,18)9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVBYDZJJIUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NN)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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